molecular formula C14H21NO B13256421 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13256421
M. Wt: 219.32 g/mol
InChI Key: PBMJLUBRGYXFHX-UHFFFAOYSA-N
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Description

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 2,2-dimethylpropoxy group attached to the 6th position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C14H21NO/c1-14(2,3)10-16-13-5-4-12-9-15-7-6-11(12)8-13/h4-5,8,15H,6-7,9-10H2,1-3H3

InChI Key

PBMJLUBRGYXFHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC2=C(CNCC2)C=C1

Origin of Product

United States

Preparation Methods

Synthesis of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline Intermediate

A common precursor is 6-hydroxy-1,2,3,4-tetrahydroisoquinoline, which can be synthesized by:

  • Pictet-Spengler Reaction: Condensation of dopamine or a related phenethylamine derivative with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring with a hydroxyl group at the 6-position.
  • Hydroxylation: Selective hydroxylation of 1,2,3,4-tetrahydroisoquinoline at the 6-position using electrophilic aromatic substitution or enzymatic methods.

Etherification to Introduce the 2,2-Dimethylpropoxy Group

The 6-hydroxy group is then converted to the 6-(2,2-dimethylpropoxy) substituent by etherification, typically via:

  • Williamson Ether Synthesis:

    • React 6-hydroxy-1,2,3,4-tetrahydroisoquinoline with 2,2-dimethylpropyl halide (e.g., 2,2-dimethylpropyl bromide or chloride) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
    • The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from room temperature to reflux conditions.
    • The base deprotonates the phenolic hydroxyl, generating a phenolate ion that nucleophilically attacks the alkyl halide, forming the ether bond.
  • Alternative Methods: Mitsunobu reaction or phase-transfer catalysis may also be employed for ether formation, especially if sensitive functional groups are present.

Purification Techniques

  • Extraction: Post-reaction mixtures are typically extracted with organic solvents such as ethyl acetate or dichloromethane.
  • Washing: Sequential washing with water, brine, and drying agents like magnesium sulfate or sodium sulfate to remove impurities.
  • Chromatography: Flash column chromatography using gradients of hexane and ethyl acetate to isolate the pure product.
  • Recrystallization: Final purification by recrystallization from suitable solvents may be performed to obtain analytically pure material.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Hydroxylation or Pictet-Spengler Dopamine + aldehyde, acid catalyst Methanol/EtOH Room temp to reflux 70-85 Formation of 6-hydroxy tetrahydroisoquinoline
Etherification (Williamson) 6-hydroxy tetrahydroisoquinoline + 2,2-dimethylpropyl bromide + NaH DMF or THF 25-80 °C 60-90 Base-mediated nucleophilic substitution
Purification Extraction, chromatography, recrystallization Various Ambient N/A Standard organic purification methods

These conditions are derived from analogous etherification reactions documented in the literature and patent databases for similar tetrahydroisoquinoline derivatives.

Research Findings and Variations

  • Substrate Scope: The alkylating agent can be varied to introduce different bulky alkoxy groups, but 2,2-dimethylpropyl halides are preferred for steric and electronic effects enhancing stability.
  • Catalyst/Base Selection: Sodium hydride provides efficient deprotonation but requires careful handling; potassium carbonate offers a milder alternative with slightly lower yields.
  • Solvent Effects: Polar aprotic solvents such as DMF facilitate better solvation of ions and higher reaction rates.
  • Temperature Optimization: Higher temperatures increase reaction rates but may promote side reactions; thus, optimization is crucial.
  • Purity and Characterization: Final products are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 1 and 2 positions of the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, fully saturated tetrahydroisoquinolines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. Its effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,2-Dimethylpropoxy)-4-methyl-2-pyridinemethanol
  • 2-(2,2-Dimethylpropoxy)-2,3-dihydro-1H-indene

Uniqueness

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of the tetrahydroisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline (THIQ) family, which is characterized by a bicyclic structure and exhibits diverse pharmacological properties. This compound's unique substituent at the sixth position potentially influences its biological activity, making it a subject of interest in medicinal chemistry.

Pharmacological Profile

Tetrahydroisoquinolines are known for a range of biological activities including:

  • Analgesic Effects : THIQ derivatives have been reported to exhibit pain-relieving properties.
  • Antitumor Activity : Some compounds in this class show promise in inhibiting tumor growth.
  • Neuroprotective Effects : THIQs are investigated for their ability to protect neuronal cells from damage.

The specific biological activity of 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline remains to be fully elucidated; however, its structural characteristics suggest potential therapeutic applications.

The mechanisms through which 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline may exert its effects include:

  • Receptor Interactions : Studies indicate that THIQs can interact with various neurotransmitter receptors, potentially modulating signaling pathways involved in pain and neuroprotection.
  • Antioxidant Activity : Compounds within this class often demonstrate antioxidant properties that could mitigate oxidative stress-related damage in neuronal tissues .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 1Lacks larger substituents affecting lipophilicity
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group at position 6Different electronic properties due to methoxy
7-Hydroxy-1,2,3,4-tetrahydroisoquinolineHydroxyl group at position 7Potentially more polar and soluble
6-(Phenyl)tetrahydroisoquinolinePhenyl group at position 6Increased aromatic character

The presence of the dimethylpropoxy substituent enhances lipophilicity and alters interaction profiles with biological targets compared to these compounds.

Case Studies and Research Findings

Recent studies highlight the potential applications of THIQ derivatives in various therapeutic areas:

  • Neuroprotective Studies : Research indicates that THIQ derivatives can protect against neurodegenerative conditions by modulating pathways associated with amyloid-beta toxicity. For instance, certain derivatives have shown efficacy in reducing amyloidogenic processing in neuronal cell lines .
  • Anticancer Activity : A study investigating the antiproliferative effects of related THIQ compounds demonstrated significant reductions in cancer cell viability through modulation of inflammatory pathways (e.g., IL-6/JAK2/STAT3 signaling) in colorectal cancer models .
  • Antioxidant Properties : The antioxidant capacity of THIQs contributes to their neuroprotective effects. For example, certain derivatives were shown to significantly reduce oxidative stress markers in cell models subjected to neurotoxic insults .

Q & A

Q. What are the key synthetic methodologies for introducing alkoxy groups (e.g., 2,2-dimethylpropoxy) at the 6-position of 1,2,3,4-tetrahydroisoquinoline?

The synthesis of 6-alkoxy-tetrahydroisoquinoline derivatives typically involves nucleophilic substitution or alkoxylation under controlled conditions. For example, Scheme 2 in outlines a stepwise approach:

  • Step 1 : Protection of the amine group using benzyl bromide (BnBr) and K₂CO₃ in DMF.
  • Step 2 : Alkoxy group introduction via alkyl halide (R-Br) under basic conditions (K₂CO₃) with Bu₄NI as a phase-transfer catalyst in DMF .
  • Step 3 : Deprotection using catalytic hydrogenation (Pd/C, H₂).

Q. Critical Parameters :

  • Solvent choice (DMF for polar aprotic conditions).
  • Temperature control to avoid side reactions (e.g., over-alkylation).
  • Steric hindrance from the 2,2-dimethylpropoxy group may require extended reaction times.

Q. How does the 2,2-dimethylpropoxy substituent influence the compound’s physicochemical properties?

The bulky 2,2-dimethylpropoxy group at the 6-position significantly alters:

  • Lipophilicity : Increased logP due to the branched alkyl chain, enhancing membrane permeability .
  • Steric Effects : Hinders nucleophilic attack at adjacent positions, stabilizing the compound against degradation .
  • Electronic Effects : The electron-donating alkoxy group enhances resonance stabilization of the tetrahydroisoquinoline ring, as observed in NMR studies (e.g., upfield shifts in aromatic protons) .

Q. Analytical Data Example :

PropertyObservationTechniqueReference
δH (aromatic H)6.75–6.85 ppm (deshielded)¹H NMR
logP~2.8 (predicted)HPLC

Q. What analytical techniques are recommended for characterizing 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline?

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks for the tetrahydroisoquinoline backbone and substituents (e.g., δ ~3.5 ppm for N-CH₂) .
    • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₅H₂₁NO₂: 263.1521; observed: 263.1518) .
  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) .

Q. Common Pitfalls :

  • Overlapping signals in NMR due to diastereomers (if chiral centers exist).
  • Degradation during MS analysis under high-energy ionization.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline?

Enantioselective methods often employ chiral auxiliaries or catalysts:

  • Asymmetric Hydrogenation : Use Ru-BINAP catalysts to reduce imine intermediates (e.g., 90% ee reported for similar tetrahydroisoquinolines) .
  • Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives .

Case Study :
In , (–)-6,7-dimethoxy-THIQ was synthesized via enzymatic resolution (lipase-mediated hydrolysis), achieving >98% ee. Adapting this to the 6-alkoxy derivative would require optimizing substrate-enzyme compatibility .

Q. What strategies mitigate stability issues (e.g., oxidation, racemization) during storage or experimental use?

  • Oxidation Prevention :
    • Store under inert gas (N₂/Ar) at –20°C.
    • Add antioxidants (e.g., BHT at 0.1% w/v) .
  • Racemization Control :
    • Avoid polar protic solvents (e.g., MeOH) during reactions.
    • Use low-temperature conditions (<0°C) for acid/base-sensitive steps .

Q. Stability Data :

ConditionDegradation (%)Time (days)Technique
25°C, air15%7HPLC
4°C, N₂ atmosphere<2%30HPLC

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of 6-(2,2-dimethylpropoxy)-THIQ derivatives?

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Docking Studies :
    • Target: Dopamine D2 receptor (PDB ID: 6CM4).
    • Key Interactions: Hydrophobic interactions with the 2,2-dimethylpropoxy group and hydrogen bonding with the tetrahydroisoquinoline N-atom .

Q. Example Output :

ParameterValueSoftware
Binding Energy–9.2 kcal/molAutoDock Vina
H-bond Distance2.1 Å (N–O)PyMOL

Q. How to resolve contradictions in reported biological activity data for alkoxy-THIQ derivatives?

Contradictions often arise from:

  • Structural Variability : Minor substituent changes (e.g., methoxy vs. ethoxy) drastically alter receptor affinity .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .

Q. Resolution Workflow :

Replicate Experiments : Use standardized protocols (e.g., ISO 20787 for cytotoxicity assays).

Meta-Analysis : Compare data across studies with similar substitution patterns (e.g., 6-alkoxy vs. 7-alkoxy) .

Q. What synthetic modifications enhance the pharmacological profile of 6-(2,2-dimethylpropoxy)-THIQ?

  • Bioisosteric Replacement : Substitute the 2,2-dimethylpropoxy group with trifluoromethoxy (improves metabolic stability) .
  • Hybridization : Conjugate with known pharmacophores (e.g., tetrahydroquinoline-piperazine hybrids for CNS targeting) .

Case Study :
In , a tetrahydroquinoline hybrid showed 10-fold higher serotonin receptor affinity (IC₅₀ = 12 nM) compared to the parent compound. Similar strategies could be applied to 6-alkoxy-THIQ derivatives .

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